Product packaging for 4-(1-Naphthyl)-3-thiophenecarboxylic acid(Cat. No.:CAS No. 30409-57-5)

4-(1-Naphthyl)-3-thiophenecarboxylic acid

Cat. No.: B11864722
CAS No.: 30409-57-5
M. Wt: 254.31 g/mol
InChI Key: NRTRIZVONWOLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-Naphthyl)-3-thiophenecarboxylic acid is a chemical compound of interest in medicinal chemistry and biomedical research. It belongs to a class of 4-arylthiophene-3-carboxylic acid derivatives that have been identified as potent and selective inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel . ANO1 is a validated target for pain treatment, and inhibitors based on this scaffold have demonstrated significant analgesic effects in models of formalin-induced allodynia and chronic constriction injury, with the potential for efficacy via intragastric administration . The structure combines a 3-thiophenecarboxylic acid moiety, a known biochemical reagent used as a biological material or organic compound in life science research , with a 1-naphthyl substituent. This configuration is designed to explore structure-activity relationships at the predicted binding site near the calcium-binding region of the ANO1 channel . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2S B11864722 4-(1-Naphthyl)-3-thiophenecarboxylic acid CAS No. 30409-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30409-57-5

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

4-naphthalen-1-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)

InChI Key

NRTRIZVONWOLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 1 Naphthyl 3 Thiophenecarboxylic Acid and Analogs

Established Synthetic Routes to the 4-Arylthiophene-3-carboxylic Acid Core

The construction of the 4-arylthiophene-3-carboxylic acid scaffold is often achieved through a multi-step sequence that involves the formation of the thiophene (B33073) ring, followed by the introduction of the aryl group at the 4-position, and finally, the generation of the carboxylic acid functionality.

Gewald Reaction-Based Approaches for Thiophene Ring Formation

A cornerstone in the synthesis of highly substituted 2-aminothiophenes is the Gewald reaction. mdpi.comwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, which then reacts with sulfur, cyclizes, and tautomerizes to yield the 2-aminothiophene product. wikipedia.org

For the synthesis of precursors to 4-arylthiophene-3-carboxylic acids, a ketone is reacted with an activated nitrile like ethyl cyanoacetate (B8463686) and elemental sulfur. semanticscholar.org This one-pot synthesis is a convenient method for preparing 2-aminothiophenes with a high degree of substitution. mdpi.com Various modifications to the Gewald reaction have been developed, including the use of microwave irradiation, which can improve reaction yields and reduce reaction times. mdpi.comwikipedia.org

A general synthetic route involves reacting a ketone with ethyl cyanoacetate and sulfur to form a 2-aminothiophene-3-carboxylate acid ethyl ester intermediate. semanticscholar.org This intermediate serves as a versatile platform for further derivatization.

Table 1: Examples of Gewald Reaction Conditions

Ketone/Aldehyde α-Cyanoester Base Conditions Product Yield Reference
Acetophenone Ethyl Cyanoacetate Amine Base 36-40 h 4-Aryl-substituted 2-aminothiophene-3-carboxylates 25-70% mdpi.com
Ketones Cyanoacetate Morpholine, Acetic Acid 60°C, 36-48 h, Argon 2-Aminothiophene-3-carboxylate acid ethyl ester Not Specified semanticscholar.orgnih.gov

Coupling Reactions for Aryl Substitution at the 4-Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to introduce aryl substituents onto heterocyclic rings. nih.govmdpi.com In the synthesis of 4-arylthiophene-2-carbaldehydes, for instance, 4-bromothiophene-2-carbaldehyde is coupled with various arylboronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com This methodology is adaptable for the synthesis of 4-(1-naphthyl)-3-thiophenecarboxylic acid precursors, where a halogenated thiophene derivative is coupled with a naphthylboronic acid. The choice of catalyst, base, and solvent system is crucial for achieving high yields. mdpi.comnih.gov While carboxylic acids can sometimes interfere with Suzuki reactions, potentially by coordinating to the palladium catalyst, these issues can often be overcome by using an ester derivative of the boronic acid or by carefully selecting the reaction conditions. reddit.com

Table 2: Conditions for Suzuki-Miyaura Coupling

Aryl Halide Arylboronic Acid/Ester Catalyst Base Solvent Conditions Product Yield Reference
4-Bromothiophene-2-carbaldehyde Arylboronic acids/esters Pd(PPh₃)₄ K₃PO₄ Toluene/Water 85-90°C 4-Arylthiophene-2-carbaldehydes Moderate to Excellent mdpi.com

Terminal Hydrolysis Steps for Carboxylic Acid Formation

The final step in the synthesis of 4-arylthiophene-3-carboxylic acids is typically the hydrolysis of a corresponding ester precursor. semanticscholar.org This transformation can be achieved under either acidic or basic conditions. google.comlibretexts.org Alkaline hydrolysis, often referred to as saponification, is commonly employed, where the ester is treated with an aqueous solution of a base such as sodium hydroxide. semanticscholar.orgnih.govlibretexts.org The reaction is often carried out by heating the ester under reflux with the base in a mixture of solvents like methanol, tetrahydrofuran, and water. semanticscholar.orgnih.gov Acid-catalyzed hydrolysis, using a dilute mineral acid like hydrochloric acid or sulfuric acid, is also an effective method. google.comlibretexts.org To drive the reversible reaction to completion, an excess of water is typically used. libretexts.org

Alternative Synthetic Pathways for Related Naphthyl-Substituted Thiophenes

Beyond the established routes, alternative methodologies exist for the synthesis of thiophenes, including those fused to or substituted with polycyclic aromatic systems like naphthalene (B1677914).

Cyclization Reactions in Polycyclic Thiophene Synthesis

Electrophilic cyclization of appropriate ortho-functionalized aromatic acetylenes provides a powerful method for the synthesis of various carbo- and heterocyclic compounds, including substituted naphthalenes. nih.gov This methodology can be extended to the synthesis of fused thiophene systems. For instance, the cyclization of arene-containing propargylic alcohols can yield substituted naphthalenes under mild conditions using electrophiles like iodine, bromine, or N-bromosuccinimide. nih.gov Similarly, the cyclization of functionalized alkynes containing a sulfur moiety is a key strategy for constructing the thiophene ring. mdpi.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is one such method that yields substituted thiophenes. mdpi.com

Derivatization of Thiophenecarboxylic Acid Precursors

Existing thiophenecarboxylic acids can serve as starting materials for the synthesis of more complex derivatives. colostate.eduthermofisher.com The carboxylic acid group can be activated and then reacted with various nucleophiles. For example, conversion of the carboxylic acid to an acid chloride allows for subsequent coupling reactions. beilstein-journals.org Derivatization is a common strategy in analytical chemistry to improve the volatility and chromatographic behavior of carboxylic acids for techniques like gas chromatography-mass spectrometry. nih.gov These derivatization techniques, such as esterification or amidation, can also be employed in synthetic chemistry to introduce new functional groups or to build more complex molecules. colostate.eduthermofisher.com For instance, 2-thiophenecarboxylic acid can be converted to its corresponding hydrazide by first activating the acid with reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), followed by reaction with hydrazine. hhu.de

Strategic Considerations in Regioselective Synthesis

The successful synthesis of this compound hinges on the ability to control the regiochemical outcome of the reactions employed. Several key strategies can be envisioned, each with its own set of advantages and challenges in achieving the desired 3,4-disubstitution pattern. These strategies primarily involve either building the thiophene ring with the substituents correctly positioned or selectively functionalizing a thiophene precursor.

One of the most versatile and widely employed methods for constructing substituted thiophene rings is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a potential starting material would be an α-aryl ketone, specifically 1-naphthyl ethyl ketone. The reaction of this ketone with an activated nitrile, such as ethyl cyanoacetate, would be expected to yield a 2-amino-4-(1-naphthyl)thiophene derivative. However, the regioselectivity of the Gewald reaction with unsymmetrical ketones can sometimes be an issue, potentially leading to a mixture of isomers. arkat-usa.orgmdpi.com Subsequent modification of the resulting 2-aminothiophene, such as diazotization followed by reduction to remove the amino group and hydrolysis of the ester, would be necessary to arrive at the target carboxylic acid.

Another powerful strategy involves the regioselective functionalization of a pre-formed thiophene ring . This approach often relies on the use of directing groups and modern cross-coupling reactions. A plausible route would commence with a readily available starting material like 3-thiophenecarboxylic acid. The carboxylic acid group can act as a directed metalation group (DMG) , facilitating the deprotonation of the adjacent C4 position by a strong base, such as an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting lithiated species can then be quenched with an electrophile. However, direct introduction of the naphthyl group at this stage is challenging. A more practical approach involves the regioselective halogenation of the thiophene ring, followed by a palladium-catalyzed cross-coupling reaction.

For instance, starting with a 3-substituted thiophene, selective bromination at the C4 position can be achieved. The resulting 4-bromo-3-thiophenecarboxylic acid derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with 1-naphthylboronic acid to introduce the naphthyl group at the desired position. nih.govnih.gov The success of this step is highly dependent on the choice of catalyst, ligand, and reaction conditions to ensure efficient coupling and avoid side reactions. udel.edu Programmed, sequential functionalization of the thiophene ring, where an ester group can control the regioselectivity of halogenations and subsequent cross-coupling reactions, offers a high degree of control for accessing tetra-arylated thiophenes and can be adapted for the synthesis of 3,4-disubstituted analogs. nih.govresearchgate.net

The Fiesselmann thiophene synthesis offers another route through ring construction, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgderpharmachemica.comyoutube.com While the standard Fiesselmann reaction does not directly produce the desired 3,4-disubstitution pattern, variations of this method using different starting materials could potentially be adapted to achieve the target regiochemistry. For example, the use of specifically substituted thioacetals and dicarbonyl compounds in a modified approach could lead to the desired 3,4-disubstituted thiophene core.

Below is a table summarizing key reactions and their potential application in the synthesis of this compound, highlighting the strategic considerations for regioselectivity.

Synthetic Strategy Key Reaction Regioselective Consideration Potential Precursors Reference
Ring ConstructionGewald Aminothiophene SynthesisThe structure of the starting ketone dictates the substituent at the 4-position. Regiocontrol with unsymmetrical ketones can be a challenge.1-Naphthyl ethyl ketone, Ethyl cyanoacetate wikipedia.orgmdpi.com
Ring FunctionalizationDirected Ortho-Metalation (DoM)The carboxyl group at C3 directs metalation to the C4 position.3-Thiophenecarboxylic acid wikipedia.orgorganic-chemistry.org
Ring FunctionalizationSuzuki-Miyaura Cross-CouplingThe position of the halogen on the thiophene precursor determines the site of arylation.4-Bromo-3-thiophenecarboxylic acid, 1-Naphthylboronic acid nih.govudel.edu
Ring ConstructionFiesselmann Thiophene SynthesisThe substitution pattern of the acyclic precursors determines the final regiochemistry of the thiophene product.Substituted thioglycolic acid and acetylenic esters wikipedia.orgderpharmachemica.com

Ultimately, the choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of the reaction sequence to various functional groups. A combination of these methodologies, for example, a regioselective halogenation followed by a Suzuki-Miyaura coupling, currently appears to be one of the most promising and controllable routes to this compound and its analogs.

Chemical Reactivity and Transformations of 4 1 Naphthyl 3 Thiophenecarboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters, amides, and heterocyclic systems.

One of the most fundamental transformations of carboxylic acids is their conversion into esters. The Fischer esterification is a classic method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the case of 4-(1-Naphthyl)-3-thiophenecarboxylic acid, reaction with methanol under acidic conditions yields the corresponding methyl ester, methyl 4-(1-naphthyl)-3-thiophenecarboxylate.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants Carboxylic Acid, Alcohol (e.g., Methanol)Formation of the ester.
Catalyst Strong Acid (e.g., H₂SO₄, TsOH)To protonate the carbonyl and activate it for nucleophilic attack. masterorganicchemistry.com
Solvent Excess AlcoholServes as a reactant and drives the equilibrium towards the products. masterorganicchemistry.com
Temperature RefluxTo increase the reaction rate.
Byproduct WaterRemoved to shift the equilibrium towards the ester.

The carboxylic acid functionality can be readily converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods include the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of the desired amine. Alternatively, various coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions.

Thioamides, which are structural analogs of amides where the carbonyl oxygen is replaced by sulfur, are valuable in medicinal chemistry and as synthetic intermediates. nih.gov While not typically formed directly from carboxylic acids, they can be synthesized from the corresponding amides. The amide derivative of this compound can be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to yield the corresponding thioamide.

Table 2: Common Reagents for Amide and Thioamide Synthesis from Carboxylic Acids

TransformationReagent(s)Description
Amidation 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂)Two-step process via an acyl chloride intermediate.
Coupling agents (e.g., DCC, EDC, HATU) + AmineDirect conversion under milder conditions.
TiF₄, Toluene, RefluxA method for direct amidation of carboxylic acids with amines. rsc.org
Thioamidation Lawesson's Reagent or P₄S₁₀Conversion of the corresponding amide to a thioamide.

The carboxyl group of this compound serves as a key starting point for the synthesis of various heterocyclic compounds, notably 1,3,4-oxadiazoles. These five-membered rings are prominent motifs in medicinal and materials chemistry. nih.govmdpi.com A common synthetic pathway involves a multi-step sequence starting from the carboxylic acid.

First, the carboxylic acid is converted into its corresponding acid hydrazide. This is often achieved by esterifying the acid (e.g., via Fischer esterification) and then reacting the resulting ester with hydrazine hydrate (N₂H₄·H₂O). nih.gov The obtained N-acylhydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. mdpi.comnih.gov For instance, reacting the acid hydrazide of this compound with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can induce cyclization to form a 2-substituted-1,3,4-oxadiazole. mdpi.comnih.gov

Alternatively, the N-acylhydrazide can be reacted with another carboxylic acid or its derivative, forming a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.govmdpi.com

Table 3: Common Reagents for 1,3,4-Oxadiazole Synthesis from Carboxylic Acid Derivatives

StepReagent(s)Intermediate/Product
Hydrazide Formation 1. Alcohol, H⁺2. Hydrazine HydrateN-Acylhydrazide
Cyclodehydration POCl₃, SOCl₂, PPA, (CF₃SO₂)₂O1,3,4-Oxadiazole Ring

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic system that can undergo reactions typical of such rings, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. dalalinstitute.comwikipedia.org The regioselectivity of this reaction on the thiophene ring of this compound is governed by the electronic and steric effects of the existing substituents. The thiophene ring has two unsubstituted positions available for substitution: C2 and C5.

The Carboxylic Acid Group (-COOH) at C3: This is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It acts as a meta-director. Therefore, it directs incoming electrophiles away from the C2 and C4 positions.

The 1-Naphthyl Group at C4: This is a bulky aryl substituent. While aryl groups can be weakly activating or deactivating, their primary influence here is steric hindrance, which can impede attack at the adjacent C5 position.

Considering these factors, electrophilic attack is most likely to occur at the C5 position. Although the C5 position is ortho to the deactivating carboxyl group (from the perspective of the C4-C5 bond), the thiophene ring is inherently electron-rich and generally reactive at the C2 and C5 positions. The C2 position is sterically less hindered but is also ortho to the deactivating carboxyl group. Therefore, the precise outcome would depend on the specific reaction conditions and the nature of the electrophile, but the C5 position is a probable site for substitution in reactions like nitration, halogenation, or sulfonation. masterorganicchemistry.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers, including polythiophenes. rsc.orgmdpi.com These polymers are of significant interest for their applications in electronics and optoelectronics. rsc.org

To participate in a Suzuki coupling reaction, the this compound molecule would first need to be appropriately functionalized. This typically involves introducing a halogen (e.g., bromine or iodine) or a boronic acid/ester group onto the thiophene ring. For instance, selective bromination at the C2 or C5 position could yield a key monomer.

This functionalized monomer could then undergo Suzuki polycondensation with a suitable bis(boronic acid) or dihalide comonomer in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base. nih.govresearchgate.net This process allows for the synthesis of well-defined thiophene-containing polymers. The Suzuki-Miyaura reaction is valued for its mild conditions and high tolerance for various functional groups, making it a versatile method for polymer synthesis. rsc.org

Table 4: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction for Polymer Synthesis

ComponentExampleRole
Aryl/Heteroaryl Halide Brominated derivative of the title compoundMonomer unit providing one half of the coupling.
Organoboron Reagent Aryl bis(boronic acid) pinacol esterComonomer unit providing the other half of the coupling. nih.gov
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst.
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent for transmetalation. mdpi.com
Solvent Toluene, THF, DMEProvides the reaction medium.

Transformations Involving the Naphthyl Moiety

The naphthalene (B1677914) ring system in this compound is a potential site for various chemical transformations, particularly electrophilic aromatic substitution. The reactivity of this bicyclic aromatic scaffold is influenced by the electronic nature of the substituent at its 1-position, in this case, the 3-carboxythiophen-4-yl group.

Functionalization of the Naphthalene Ring

The introduction of new functional groups onto the naphthalene ring of this compound is a key aspect of its chemical transformation. These reactions are predominantly electrophilic aromatic substitutions, where the regioselectivity is governed by the directing effects of the existing substituent and the inherent reactivity of the naphthalene core.

Naphthalene itself is more reactive towards electrophilic attack than benzene (B151609), with a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the benzene rings intact. pearson.comwordpress.com

However, in this compound, the thiophene ring bearing a carboxylic acid group at the 3-position acts as an electron-withdrawing substituent. Such deactivating groups decrease the electron density of the aromatic ring to which they are attached, making it less susceptible to electrophilic attack. vanderbilt.edu Consequently, electrophilic substitution is expected to occur preferentially on the unsubstituted ring of the naphthalene moiety, specifically at the C5 and C8 positions, which are the α-positions of the second ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the naphthalene ring can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. For typical benzene derivatives, Lewis acids like AlCl₃, FeCl₃, or FeBr₃ are required to generate a highly electrophilic halogen species. wikipedia.org Given the deactivating nature of the 3-carboxythiophen-4-yl substituent, similar catalytic conditions would likely be necessary for the halogenation of the naphthalene ring in the target molecule.

ReactionReagent(s)Probable Product(s)Reference
BrominationBr₂, FeBr₃4-(5-Bromo-1-naphthyl)-3-thiophenecarboxylic acid and 4-(8-Bromo-1-naphthyl)-3-thiophenecarboxylic acid pearson.comwikipedia.org
ChlorinationCl₂, AlCl₃4-(5-Chloro-1-naphthyl)-3-thiophenecarboxylic acid and 4-(8-Chloro-1-naphthyl)-3-thiophenecarboxylic acid wikipedia.org

Nitration: Nitration of aromatic rings is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com Due to the deactivating effect of the substituent, forcing conditions might be required for the nitration of the naphthalene ring in this compound. The substitution is anticipated to occur on the unsubstituted ring.

ReactionReagent(s)Probable Product(s)Reference
NitrationHNO₃, H₂SO₄4-(5-Nitro-1-naphthyl)-3-thiophenecarboxylic acid and 4-(8-Nitro-1-naphthyl)-3-thiophenecarboxylic acid pearson.commasterorganicchemistry.comyoutube.com

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for forming carbon-carbon bonds with aromatic rings. These reactions typically employ an acyl halide or alkyl halide and a strong Lewis acid catalyst. rsc.org However, Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. vanderbilt.edu Therefore, the acylation or alkylation of the naphthalene moiety in this compound would be challenging and likely require harsh reaction conditions, if successful at all.

ReactionReagent(s)Expected ReactivityReference
Friedel-Crafts AcylationRCOCl, AlCl₃Low to no reactivity on the naphthalene ring vanderbilt.edursc.org
Friedel-Crafts AlkylationRCl, AlCl₃Low to no reactivity on the naphthalene ring vanderbilt.edursc.org

Role of the Naphthyl Group in Overall Compound Reactivity

The naphthyl group, while being a site for potential functionalization, also exerts a significant influence on the reactivity of the molecule as a whole.

Electronic Effects: The 1-naphthyl group is an aryl substituent and its electronic effect on the thiophene ring is primarily inductive. As a large aromatic system, it can act as an electron-withdrawing group through its inductive effect, influencing the electron density of the adjacent thiophene ring. This can affect the reactivity of the thiophene ring towards both electrophilic and nucleophilic attack.

Steric Effects: The bulky nature of the 1-naphthyl group introduces considerable steric hindrance around the thiophene ring. This steric bulk can influence the approach of reagents to the adjacent carboxylic acid group and the thiophene ring itself. For instance, reactions involving the carboxylic acid, such as esterification or amide formation, might be slower compared to less sterically hindered carboxylic acids. Similarly, the accessibility of the C2 and C5 positions of the thiophene ring to incoming reagents could be diminished.

Structure Activity Relationship Sar Investigations of 4 1 Naphthyl 3 Thiophenecarboxylic Acid Derivatives

Elucidation of Structural Determinants for Anoctamin 1 (ANO1) Inhibitory Activity

The calcium-activated chloride channel Anoctamin 1 (ANO1) has emerged as a significant target for developing new analgesic drugs, particularly for inflammatory pain. nih.govebi.ac.uk The 4-arylthiophene-3-carboxylic acid scaffold is a key pharmacophore for potent ANO1 inhibitors. nih.gov Through systematic modifications of this backbone, researchers have elucidated critical structural features that govern the potency and efficacy of these compounds.

The substitution at the 4-position of the thiophene (B33073) ring with an aryl group is a critical determinant of ANO1 inhibitory activity. SAR studies have demonstrated that introducing a bulky, hydrophobic group at this position is highly favorable. Specifically, the 1-naphthyl group has been identified as a superior substituent for enhancing potency.

In a key study, a derivative featuring a 1-naphthyl group at this position (referred to as compound 42 in the study) demonstrated the highest ANO1 inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.79 μmol/L. nih.govsemanticscholar.org This compound was identified after screening various aryl and heteroaryl groups, highlighting the unique contribution of the 1-naphthyl moiety. semanticscholar.org The compound selectively inhibited ANO1 without significantly affecting the related ANO2 channel or intracellular calcium concentrations, indicating a favorable selectivity profile. nih.gov The introduction of a methyl group to the 1-naphthyl ring (4-methyl-1-naphthyl) resulted in a slight decrease in inhibitory activity, suggesting that the unsubstituted naphthyl ring provides an optimal fit within the receptor's binding pocket. semanticscholar.org

Table 1: Impact of Naphthyl and Other Aryl Substitutions on ANO1 Inhibitory Activity
Compound ReferenceR Group (at thiophene 4-position)IC50 (μmol/L)
Compound 421-Naphthyl0.79
Compound 402-ThiophenylSlightly decreased activity vs. Cmpd 42
Compound 464-Methyl-1-naphthylSlightly decreased activity vs. Cmpd 42
Compound 344-ChlorophenylPotent, selected for further optimization
Compound 354-TrifluoromethylphenylLess potent
Compound 382,4-DichlorophenylLess potent

Data sourced from studies on 4-arylthiophene-3-carboxylic acid derivatives. nih.govsemanticscholar.org

Optimization of the 4-arylthiophene-3-carboxylic acid backbone has been a central focus of medicinal chemistry efforts to develop potent and selective ANO1 inhibitors. nih.gov The core structure consists of a thiophene ring with a carboxylic acid at the 3-position and an aryl group at the 4-position.

Key findings from SAR studies include:

The Carboxylic Acid Group : The presence of the carboxylic acid at the 3-position is essential for activity. Replacement of this group with an ester derivative leads to a significant decline in ANO1 inhibition, indicating that the carboxylate likely forms a critical ionic or hydrogen bond interaction with the target protein. nih.govsemanticscholar.org

Substitution at the 2-Position : The 2-position of the thiophene ring is amenable to substitution, often with an amide linkage. For instance, the potent inhibitor DFBTA features a 2-(2,5-difluorobenzamido) group, which contributes to its dramatic ANO1 inhibition (IC50 of 24 nM). nih.gov This demonstrates that incorporating specific substituted amide moieties at this position can substantially enhance potency.

The Aryl Group at the 4-Position : As discussed, this position is crucial. While the 1-naphthyl group is highly effective, other aryl groups like 4-chlorophenyl have also yielded potent compounds that serve as a basis for further optimization. nih.govsemanticscholar.org Electron-withdrawing groups at the para-position of the phenyl ring are generally well-tolerated, whereas multiple substitutions, such as 2,4-dichlorophenyl, can be detrimental to activity. nih.gov

These optimization strategies have led to the development of compounds with nanomolar potency, excellent pharmacokinetic properties, and significant analgesic efficacy in preclinical models of inflammatory pain. nih.gov

SAR in Nuclear Receptor Modulation by Thiophenecarboxylic Acids

Nuclear receptors (NRs) are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism and inflammation. mdpi.comnih.gov While direct SAR studies linking 4-(1-Naphthyl)-3-thiophenecarboxylic acid to specific nuclear receptors are not extensively documented in the available literature, the broader classes of thiophene and carboxylic acid derivatives are known to interact with NRs like the Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR). mdpi.comnih.gov

The general SAR principles for ligands activating these receptors often involve a hydrophobic scaffold that fits into the receptor's large ligand-binding pocket and an acidic head group (like a carboxylic acid) that can form a key hydrogen bond with residues in the activation function 2 (AF-2) domain. The this compound structure, with its bulky, hydrophobic naphthyl-thiophene body and its carboxylic acid group, possesses the foundational characteristics of a potential nuclear receptor modulator. The specific stereochemistry and electronic properties of the naphthyl and thiophene rings would be critical in determining binding affinity and selectivity for different NR subtypes.

SAR in Antimicrobial and Antifungal Activities

Thiophene-based compounds are a well-established class of heterocyclic molecules possessing a broad spectrum of antimicrobial and antifungal activities. researchgate.netresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiophene ring.

For antimicrobial activity, SAR studies on related thiophene derivatives have shown that:

Lipophilicity and Electronic Effects : The introduction of lipophilic groups, such as aryl or naphthyl moieties, can enhance the ability of the compound to penetrate microbial cell membranes. nih.gov

Substituent Position : The biological activity is significantly affected by the substituents at different positions on the thiophene ring. researchgate.net For example, in a series of 2-thiophene carboxylic acid thioureides, the nature of the acyl group and the amino acid moiety dramatically influenced the antibacterial strength. researchgate.net

Naphthyl Group Contribution : Naphthyl-containing compounds have themselves been investigated as antimicrobial agents. Longer polyamine chains capped with 1-naphthyl groups have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the context of antifungal activity, thiophene derivatives have shown promise, particularly against pathogenic fungi like Cryptococcus neoformans and Candida species. researchgate.net The SAR often reveals that electron-withdrawing groups on the aromatic rings attached to the thiophene core can enhance antifungal potency. researchgate.net The combination of the thiophene ring, the carboxylic acid, and the bulky naphthyl group in this compound presents a unique scaffold that could interact with multiple fungal targets.

Table 2: General SAR Principles for Antimicrobial Activity of Related Scaffolds
Structural FeatureGeneral Impact on Antimicrobial/Antifungal ActivityExample from Related Compounds
Hydrophobic Groups (e.g., Naphthyl)Enhances cell membrane penetration and potency.Naphthyl-polyamine conjugates show potent activity against MRSA. nih.gov
Electron-Withdrawing GroupsCan increase antifungal activity.Substitutions on benzene (B151609) rings in thiadiazole compounds improve activity. researchgate.net
Carboxylic Acid / Amide MoietiesCan be crucial for target interaction.Varying substituents in thiophene-arylamide derivatives impacts antimycobacterial potency. nih.gov

Computational Approaches to SAR Prediction (e.g., Molecular Docking for related compounds)

Computational methods, particularly molecular docking, are invaluable tools for predicting and rationalizing the SAR of small molecule inhibitors. mdpi.com For the 4-arylthiophene-3-carboxylic acid class of ANO1 inhibitors, homology modeling and molecular dynamics simulations have been employed to predict the binding site and orientation of these ligands. nih.gov

Studies on compound 42, the potent this compound derivative, predicted that its binding site is located near the calcium-binding region of the ANO1 channel, specifically between the α6 and α8 helices. nih.govnih.gov Molecular docking simulations of related compounds targeting other proteins, such as cyclooxygenase-2 (COX-2), have shown that the carboxylic acid group often forms critical hydrogen bonds with key amino acid residues like Arginine and Tyrosine. mdpi.com Similarly, the thiophene core and the appended aryl (or naphthyl) group typically engage in hydrophobic and van der Waals interactions within a specific pocket of the active site. These computational models allow for the rational design of new derivatives with improved potency and selectivity by predicting how changes in the ligand's structure will affect its binding affinity and interaction profile.

Biological and Pharmacological Research Perspectives on 4 1 Naphthyl 3 Thiophenecarboxylic Acid Analogs

Investigation of Anoctamin 1 (ANO1) Channel Modulation

Recent pharmacological research has identified 4-arylthiophene-3-carboxylic acid derivatives as a novel class of inhibitors for the Anoctamin 1 (ANO1) calcium-activated chloride channel. nih.gov Within this class, the compound 4-(1-Naphthyl)-3-thiophenecarboxylic acid, also referred to as compound 42 in some studies, has demonstrated significant inhibitory activity. nih.gov ANO1 channels are implicated in a variety of physiological processes, including nerve depolarization, and their inhibition has been explored for potential therapeutic applications such as analgesia. nih.govsemanticscholar.org

Studies on this compound have characterized it as a potent inhibitor of the ANO1 channel. nih.gov The inhibitory activity of this compound was determined through whole-cell patch-clamp experiments on Fischer rat thyroid (FRT) cells that were engineered to overexpress the ANO1 channel. nih.govsemanticscholar.org The research identified this compound as the most potent compound among a series of synthesized 4-arylthiophene-3-carboxylic acid analogues, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.79 μmol/L. nih.govsemanticscholar.org Homology modeling and molecular dynamics simulations have suggested that the binding site for this class of inhibitors is located near the calcium-binding region of the ANO1 channel, specifically between the α6 and α8 helices. nih.govsemanticscholar.org

Inhibitory Activity of this compound against ANO1
CompoundTargetIC₅₀ (μmol/L)
This compound (Compound 42)Anoctamin 1 (ANO1)0.79

A crucial aspect of pharmacological research is the selectivity of a compound for its intended target over other related proteins. In the case of this compound, its selectivity was evaluated against Anoctamin 2 (ANO2), a homologous calcium-activated chloride channel. nih.govsemanticscholar.org These studies, conducted using whole-cell patch clamp on HEK293 cells transiently transfected with the ANO2 gene, demonstrated that the compound is a selective inhibitor of ANO1. nih.gov At a concentration of 30 μmol/L, this compound showed minimal effect on the CaCC current induced by ANO2. nih.gov This indicates a high degree of selectivity for ANO1 over ANO2, a desirable characteristic for a targeted therapeutic agent. nih.govsemanticscholar.org

Selectivity Profile of this compound
CompoundANO1 InhibitionANO2 Inhibition (at 30 μmol/L)
This compound (Compound 42)Potent (IC₅₀ = 0.79 μmol/L)Little to no effect

The potent and selective inhibitory profile of this compound makes it a valuable tool for investigating the physiological and pathophysiological roles of the ANO1 channel. nih.govsemanticscholar.org As a selective molecular probe, this compound can be utilized in preclinical studies to elucidate the specific functions of ANO1 in various biological systems without the confounding effects of inhibiting other related ion channels. nih.gov Its utility in animal models of pain has already been demonstrated, where it significantly attenuated allodynia, supporting the role of ANO1 in pain signaling. nih.govsemanticscholar.org The availability of such selective inhibitors is crucial for advancing our understanding of ANO1-related biological processes and for the validation of ANO1 as a therapeutic target. nih.govsemanticscholar.org

Studies on Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Agonism

As of the current body of scientific literature, there is no available research specifically investigating the interaction of this compound with Retinoid X Receptors (RXRs) or Retinoic Acid Receptors (RARs).

There is no published data on the receptor binding and activation profiling of this compound for either RXRs or RARs.

There is no available information regarding the potential for this compound to mediate transcriptional regulation through interactions with RXRs or RARs.

Research into Antimicrobial Efficacy and Mechanisms

Thiophene-based compounds have demonstrated considerable potential in combating microbial infections. nih.govresearchgate.net Their efficacy stems from a variety of mechanisms, and they have shown activity against both bacterial and fungal pathogens, including drug-resistant strains. frontiersin.orgnih.gov Research into thiophenecarboxylic acids and related derivatives has revealed promising antimicrobial profiles. researchgate.netnih.gov

Analogs of this compound, particularly other thiophene (B33073) derivatives, have been evaluated for their antibacterial properties against a spectrum of Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov Studies have identified several thiophene-based compounds with significant activity, including against multidrug-resistant isolates. nih.govnih.gov

For instance, a study investigating new thiophene derivatives found they exhibited notable activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.gov The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. Some derivatives showed MIC₅₀ values (the concentration required to inhibit the growth of 50% of isolates) between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. researchgate.netnih.gov In another study, synthesized thiophene derivatives demonstrated potent antibacterial action against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with one compound recording an MIC value of 0.81 µM/ml. nih.gov Time-kill curve assays have further confirmed that certain thiophene derivatives have bactericidal (bacteria-killing) effects against these resistant strains. frontiersin.orgnih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives
Compound TypeBacterial Strain(s)Reported MICSource
Thiophene Derivatives 4, 5, 8Colistin-Resistant A. baumanniiMIC₅₀: 16-32 mg/L researchgate.netnih.gov
Thiophene Derivatives 4, 5, 8Colistin-Resistant E. coliMIC₅₀: 8-32 mg/L researchgate.netnih.gov
Spiro–indoline–oxadiazole derivativeClostridium difficile2-4 μg/ml tandfonline.com
Synthesized Thiophene Compound S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml nih.gov

The investigation of thiophene derivatives extends to their potential as antifungal agents. nih.gov These compounds have been tested against various fungal species, including those responsible for common and invasive infections, such as Candida albicans. nih.govnih.gov The emergence of resistance to existing antifungal drugs has spurred the search for new chemical entities, with thiophenes showing promise. nih.govfarmaciajournal.com

Research has shown that certain thiophene derivatives exhibit significant antifungal activity. nih.govnih.gov For example, a synthesized thiophene compound displayed excellent efficacy against both Candida albicans and Aspergillus niger, with a reported MIC value of 0.91 µM/ml. nih.gov Another study highlighted a thiophene derivative, isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (2AT), which demonstrated antifungal action against multiple Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov This compound showed MICs ranging from 100 to 200 µg/ml and exhibited a synergistic effect when combined with the conventional antifungal drug fluconazole (B54011) against resistant strains. nih.gov

Table 2: Antifungal Activity of Selected Thiophene Derivatives
Compound TypeFungal Strain(s)Reported MICSource
Thiophene Compound S4Candida albicans, Aspergillus niger0.91 µM/ml nih.gov
2-Thiophene carboxylic acid thioureidesFungal strains42-78 μg/mL researchgate.net
Thiophene derivative (2AT)Candida spp. (resistant)100-200 µg/ml nih.gov

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research into thiophene derivatives suggests they employ multiple strategies to exert their antimicrobial effects.

One primary mechanism involves the disruption of the bacterial cell membrane. frontiersin.orgnih.gov Studies have shown that treatment with certain thiophene compounds leads to increased membrane permeabilization in bacteria like A. baumannii and E. coli. researchgate.netfrontiersin.orgnih.gov This disruption compromises the integrity of the cell, leading to cell death. In addition to direct membrane damage, these compounds can also reduce the adherence of bacteria to host cells, an important step in the infection process. researchgate.netfrontiersin.orgnih.gov

Molecular docking studies have provided further insight, suggesting that thiophene derivatives bind to specific bacterial proteins. researchgate.netfrontiersin.org Stronger binding affinities have been observed for outer membrane porins such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. researchgate.netfrontiersin.orgdntb.gov.ua By binding to these proteins, the compounds may interfere with essential functions like nutrient transport and cellular integrity. Other proposed mechanisms for different thiophene-containing molecules include the stabilization of DNA-cleavage complexes, which interferes with DNA replication. researchgate.net In fungi, some thiophene derivatives are thought to inhibit enzymes involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov

Exploration of Enzyme Inhibition Properties (e.g., COX-2 for related derivatives)

Beyond their antimicrobial activities, thiophene-based structures, as analogs of this compound, are recognized for their potential to inhibit key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). nih.govarkat-usa.org The COX-2 enzyme is a major target for non-steroidal anti-inflammatory drugs (NSAIDs) because of its role in producing prostaglandins (B1171923) that mediate inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Several studies have synthesized and evaluated thiophene derivatives as selective COX-2 inhibitors. nih.gov For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the range of 0.31–1.40 µM. nih.gov Another study on thiophene pyrazole (B372694) hybrids also indicated promising and selective COX-2 inhibition. nih.gov Molecular docking studies have been employed to understand the three-dimensional structural interactions of these thiophene molecules within the binding pocket of the COX-2 enzyme, aiding in the rational design of more potent inhibitors. arkat-usa.org

Table 3: COX-2 Inhibition by Selected Thiophene-Based Derivatives
Compound TypeReported IC₅₀ (COX-2)Source
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives0.31–1.40 µM nih.gov
Thiophene pyrazole hybrid (Compound 21)0.67 µM nih.gov

Computational and Theoretical Investigations of 4 1 Naphthyl 3 Thiophenecarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules from first principles. scienceacademique.comresearchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

DFT calculations are employed to determine the optimized molecular geometry of 4-(1-Naphthyl)-3-thiophenecarboxylic acid, corresponding to the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for identifying regions of positive and negative electrostatic potential, which in turn helps in predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, that the molecule can engage in.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Molecular Surface Area250 Ų

This data is illustrative and based on typical values for similar aromatic carboxylic acids.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, the esterification of the carboxylic acid group or electrophilic substitution on the thiophene (B33073) or naphthalene (B1677914) rings can be modeled. The calculations can help in determining the most likely reaction pathway by comparing the activation energies of different possible mechanisms. Furthermore, the thermodynamic stability of reactants, products, and intermediates can be assessed by calculating their Gibbs free energies.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway A25.315.1
Pathway B32.822.6

This data is illustrative and intended to show the comparative nature of such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions between molecules over time. mdpi.combiointerfaceresearch.com This technique is particularly useful for understanding the behavior of flexible molecules like this compound and its interactions with biological macromolecules.

The conformational flexibility of this compound arises from the rotation around the single bond connecting the thiophene and naphthalene rings. MD simulations can be used to explore the different possible conformations of the molecule in various solvent environments. By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target.

When studying the interaction of this compound with a protein or other biological target, MD simulations can provide detailed insights into the binding process. Starting from a docked pose of the ligand in the active site of the target, the simulation can reveal the stability of the complex and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. The simulations can also be used to calculate the binding free energy, which is a quantitative measure of the strength of the interaction.

Homology Modeling for Target Binding Site Prediction

In cases where the three-dimensional structure of a biological target for this compound is unknown, homology modeling can be used to build a theoretical model of the protein. nih.gov This method relies on the principle that proteins with similar amino acid sequences tend to have similar structures.

The first step in homology modeling is to identify a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the sequence of the template. Based on this alignment, a 3D model of the target protein is constructed by copying the coordinates of the backbone atoms from the template and building the side chains of the target protein. The resulting model is then refined using energy minimization and molecular dynamics simulations to relieve any steric clashes and to obtain a more realistic and stable structure.

Once a reliable model of the target protein has been built, the binding site for this compound can be predicted. This is typically done by identifying cavities and pockets on the protein surface that have suitable size, shape, and chemical properties to accommodate the ligand. Docking studies can then be performed to predict the binding mode and affinity of the molecule to the predicted binding site.

Predictive Modeling for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbio.tools These models can then be used to predict the activity of new, untested compounds.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Next, a mathematical model is built to relate the molecular descriptors to the biological activity. Various statistical and machine learning methods, such as multiple linear regression, partial least squares, and support vector machines, can be used for this purpose. The predictive power of the model is then evaluated using a separate set of compounds that were not used in the model development.

For this compound, a QSAR model could be developed to predict its activity against a particular biological target, based on a dataset of other thiophene and naphthalene derivatives with known activities. Such a model could then be used to guide the design of new analogs with improved potency.

Advanced Spectroscopic and Analytical Characterization of 4 1 Naphthyl 3 Thiophenecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the naphthyl group, and the carboxylic acid. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding.

The two protons on the thiophene ring will appear as doublets, with their coupling constant revealing their ortho relationship. The seven protons of the naphthyl ring will produce a complex multiplet pattern in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 165-175 ppm range. The spectrum will also show distinct signals for the carbons of the thiophene and naphthalene (B1677914) rings. The quaternary carbons, those directly attached to other non-proton substituents, will generally show weaker signals compared to the protonated carbons.

Predicted NMR Data Tables

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment
~12.0broad singlet1H, -COOH
~8.2-7.4multiplet7H, Naphthyl-H
~7.8doublet1H, Thiophene-H
~7.5doublet1H, Thiophene-H

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~170-COOH
~140-120Naphthyl & Thiophene carbons

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. For this compound (C₁₅H₁₀O₂S), the calculated monoisotopic mass is 254.040151 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻ would be selected as the precursor.

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). Therefore, prominent fragments would be expected at m/z values corresponding to [M-H₂O]⁺, [M-COOH]⁺, and [M-CO₂]⁺. Further fragmentation of the naphthyl and thiophene rings would produce a characteristic fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹.

Absorptions corresponding to the aromatic C-H stretching of the naphthyl and thiophene rings are expected just above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-S stretching vibration from the thiophene ring may also be observed, though it is often weak and can be difficult to assign definitively.

Predicted IR Data Table

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretchCarboxylic Acid
~3100-3000C-H stretchAromatic (Naphthyl & Thiophene)
~1710-1680C=O stretchCarboxylic Acid
~1600-1450C=C stretchAromatic (Naphthyl & Thiophene)
~1300-1200C-O stretchCarboxylic Acid

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For an acidic and relatively nonpolar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or phosphoric acid in water to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. Detection could be achieved using a UV detector, as the naphthyl and thiophene chromophores are expected to absorb strongly in the UV region.

Derivatization Strategies for Enhanced Detection in LC-MS

The analysis of carboxylic acids like this compound by LC-MS can be challenging due to their polarity and potential for poor ionization efficiency in commonly used mobile phases. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic retention and enhance its mass spectrometric detection. universiteitleiden.nl

Several derivatization reagents are available for targeting the carboxylic acid functional group. These reagents typically work by converting the carboxyl group into a less polar and more easily ionizable moiety. The choice of derivatization agent depends on the specific analytical requirements, such as the desired ionization mode (positive or negative) and the need for isotopic labeling for quantitative studies. universiteitleiden.nl

Common Derivatization Approaches for Carboxylic Acids:

Esterification: This is a common method where the carboxylic acid is converted to an ester. While effective, it is not always ideal for LC-MS as it may not significantly improve ionization.

Amidation: Reaction with an amine-containing reagent can introduce a readily ionizable group. For instance, coupling with a reagent containing a quaternary ammonium (B1175870) group can significantly enhance signal intensity in positive ion mode. nih.govnih.govvu.nl

Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form hydrazones. researchgate.net This method has been successfully applied to a range of carboxylic acids for sensitive analysis by LC-MS. researchgate.net

Isotope-Coded Derivatization (ICD): For quantitative analysis, ICD introduces a stable isotope label into the derivatizing agent. universiteitleiden.nl This allows for the creation of an internal standard that has nearly identical chemical and physical properties to the analyte, correcting for matrix effects and variations in ionization efficiency. universiteitleiden.nl An example is the use of dimethylaminophenacyl bromide (DmPABr) and its deuterated analog (DmPABr-D6). universiteitleiden.nl

The selection of a derivatization strategy for this compound would involve optimizing reaction conditions such as temperature, time, and reagent concentrations to ensure complete and reproducible derivatization. researchgate.net The resulting derivative would be expected to exhibit improved retention on reversed-phase LC columns and enhanced ionization efficiency, leading to lower limits of detection and more reliable quantification in complex biological matrices. nih.govnih.govvu.nl

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis by LC-MS

Derivatization ReagentFunctional Group TargetedKey AdvantagesReference
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) Carboxylic AcidsIncorporates an isotopic signature for enhanced screening and detection of unknown biomarkers. nih.govnih.govvu.nl nih.govnih.govvu.nl
3-Nitrophenylhydrazine (3-NPH) Carboxylic AcidsEnables sensitive detection in negative ion mode; suitable for multiplexed quantitation. researchgate.net researchgate.net
Dimethylaminophenacyl bromide (DmPABr) Carboxylic Acids, Thiols, AminesAllows for simultaneous derivatization of multiple functional groups; enables isotope-coded derivatization for accurate quantification. universiteitleiden.nl universiteitleiden.nl

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide definitive information on its molecular structure, including bond lengths, bond angles, and torsional angles. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed. nih.gov PXRD provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid, which is useful for phase identification, purity assessment, and the study of polymorphism. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.

The analysis of the crystal structure of a related compound, a 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative, revealed a monoclinic space group with specific unit cell dimensions, confirming the stereochemistry of the molecule. researchgate.net A similar approach for this compound would involve crystallizing the compound and collecting diffraction data using an X-ray diffractometer. The resulting data would be processed to solve and refine the crystal structure, yielding a detailed model of the molecule in the solid state.

Table 2: Hypothetical XRD Data for a Crystalline Solid

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1289
Z 4

Note: This table presents hypothetical data for illustrative purposes.

Electrophysiological and Fluorescence-Based Assays for Functional Characterization

Recent research has identified 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is involved in nerve depolarization. nih.govsemanticscholar.org As this compound belongs to this class of compounds, its functional activity can be characterized using electrophysiological and fluorescence-based assays. nih.govsemanticscholar.org

Electrophysiological Assays:

Patch-clamp electrophysiology is the gold standard for studying ion channel function. In this technique, a glass micropipette is used to form a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This allows for the measurement of the ionic currents flowing through the channel in response to various stimuli. To characterize the effect of this compound on ANO1, whole-cell patch-clamp recordings would be performed on cells overexpressing the channel. The compound would be applied at various concentrations to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Fluorescence-Based Assays:

Fluorescence-based assays offer a higher-throughput alternative to electrophysiology for screening and characterizing ion channel modulators. A common method for studying chloride channels like ANO1 is the yellow fluorescent protein (YFP) quenching assay. semanticscholar.org In this assay, cells are co-transfected with YFP and the ion channel. The fluorescence of YFP is sensitive to the intracellular concentration of halide ions, such as iodide. When the channels are open, iodide enters the cell and quenches the YFP fluorescence. The inhibitory effect of a compound can be quantified by measuring the reduction in the rate of fluorescence quenching.

For a series of 4-arylthiophene-3-carboxylic acid derivatives, the 1-naphthyl substituted compound (compound 42 in the cited study) demonstrated the highest ANO1 inhibitory activity with an IC₅₀ of 0.79 µmol/L. nih.govsemanticscholar.org This highlights the potential of this compound as a potent ANO1 inhibitor.

Table 3: ANO1 Inhibitory Activity of Selected 4-Arylthiophene-3-carboxylic Acid Derivatives

Compound (R₂ Substitution)IC₅₀ (µmol/L)Reference
1-Naphthyl 0.79 nih.govsemanticscholar.org
2-Thiophenyl >1 nih.govsemanticscholar.org
4-Methyl-1-naphthyl >1 nih.govsemanticscholar.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 4-aryl-3-thiophenecarboxylic acids exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key area of future research. Current methodologies often rely on multi-step procedures that can be time-consuming and may generate significant waste.

Future efforts will likely focus on the development of one-pot synthesis protocols and the utilization of green chemistry principles. unito.it Microwave-assisted organic synthesis, for instance, has shown promise in accelerating cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating the C-C bond between the thiophene (B33073) and naphthyl rings. semanticscholar.orgresearchgate.netprinceton.educnr.it The use of water as a solvent and the development of reusable catalysts are also being explored to enhance the environmental friendliness of the synthesis. semanticscholar.orgresearchgate.net

Furthermore, palladium-catalyzed direct C-H arylation is emerging as a powerful tool for the synthesis of biaryl compounds, potentially offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov Research into novel palladium catalysts and ligands that can facilitate the direct coupling of a 3-thiophenecarboxylic acid derivative with 1-bromonaphthalene or naphthalene (B1677914) itself would represent a significant advancement. nih.govamazonaws.com

Table 1: Comparison of Synthetic Methodologies for 4-Aryl-3-thiophenecarboxylic Acids

MethodologyAdvantagesPotential Future Improvements
Traditional Multi-step Synthesis Well-established and reliable.Reduction in the number of steps, improved yields, and waste reduction.
Suzuki-Miyaura Cross-Coupling High yields and good functional group tolerance. udel.eduyoutube.comyoutube.commdpi.comresearchgate.netDevelopment of more active and stable palladium catalysts, use of greener solvents. unito.it
Microwave-Assisted Synthesis Rapid reaction times and often higher yields. unito.itsemanticscholar.orgresearchgate.netprinceton.educnr.itScale-up of microwave reactions for industrial applications.
Palladium-Catalyzed C-H Arylation High atom economy and reduced pre-functionalization steps. nih.govDevelopment of catalysts with higher selectivity and broader substrate scope.

Rational Design of Derivatives with Enhanced Potency and Selectivity

A significant body of research has identified 4-arylthiophene-3-carboxylic acid derivatives as potent inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target for analgesic drugs. nih.govsemanticscholar.orgebi.ac.uk Future research will focus on the rational design of new derivatives of 4-(1-Naphthyl)-3-thiophenecarboxylic acid with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the thiophene and aryl rings play a crucial role in determining the inhibitory activity. nih.govsemanticscholar.org For instance, the 1-naphthyl substituent has been found to contribute to high ANO1 inhibitory activity. nih.govsemanticscholar.org Future design strategies will likely involve the introduction of various functional groups onto the naphthyl and thiophene rings to optimize interactions with the binding site on the ANO1 channel.

Computational modeling and molecular docking studies will be instrumental in guiding the design of these new derivatives. nih.govsemanticscholar.org By predicting the binding affinity and orientation of proposed molecules within the ANO1 channel, researchers can prioritize the synthesis of compounds with the highest likelihood of success. The goal is to develop derivatives with sub-nanomolar potency and high selectivity for ANO1 over other ion channels to minimize off-target effects.

Exploration of New Mechanistic Pathways in Biological Systems

While the inhibition of the ANO1 channel is a well-established mechanism of action for 4-aryl-3-thiophenecarboxylic acids, future research will aim to uncover novel biological targets and mechanistic pathways. nih.govsemanticscholar.org The structural motif of this compound may allow it to interact with other proteins and enzymes involved in various disease processes.

High-throughput screening of this compound and its derivatives against a broad panel of biological targets could reveal unexpected activities. nih.govenamine.netnih.govsigmaaldrich.commdpi.com Furthermore, computational approaches, such as inverse docking and pharmacophore modeling, can be employed to predict potential new targets for this class of compounds. nih.gov

Investigating the effects of these compounds on cellular signaling pathways beyond ion channel modulation is another promising avenue. For example, exploring their impact on inflammatory pathways or their potential as anticancer agents could open up new therapeutic applications. A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their future development as therapeutic agents.

Applications in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of the thiophene ring make it a valuable building block for functional organic materials. Future research is expected to explore the potential of this compound as a monomer for the synthesis of novel conducting polymers and other advanced materials.

The incorporation of the bulky and aromatic naphthyl group into a polythiophene backbone could significantly influence the polymer's morphology, solubility, and electronic properties. semanticscholar.org These novel polymers could find applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). uwaterloo.carsc.orgmdpi.com

Another emerging area is the use of thiophene-based carboxylic acids as organic linkers for the construction of metal-organic frameworks (MOFs). nih.govacs.orgacs.orgmdpi.comgoogle.com MOFs are highly porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The specific structure of this compound could lead to the formation of MOFs with unique topologies and functionalities. nih.govacs.orgacs.orgmdpi.comgoogle.com

Table 2: Potential Applications in Materials Science

Application AreaPotential Role of this compoundDesired Properties
Organic Electronics Monomer for conjugated polymers. uwaterloo.carsc.orgmdpi.comHigh charge carrier mobility, good solubility, and stability.
Metal-Organic Frameworks (MOFs) Organic linker to connect metal nodes. nih.govacs.orgacs.orgmdpi.comgoogle.comHigh porosity, specific guest-host interactions, and catalytic activity.
Sensors Functional material for detecting analytes.High sensitivity and selectivity.

Integration of Advanced Computational and Experimental Techniques

The synergy between advanced computational modeling and experimental validation will be paramount in accelerating the discovery and development of new applications for this compound and its derivatives.

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will play a crucial role in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined to more accurately predict the biological activity of newly designed compounds. mdpi.com

High-throughput screening (HTS) technologies will enable the rapid evaluation of large libraries of derivatives against various biological targets and for different material properties. nih.govenamine.netnih.govsigmaaldrich.commdpi.com The automation of synthesis and screening processes will further enhance the efficiency of the discovery pipeline. nih.gov The integration of these advanced techniques will undoubtedly expedite the translation of fundamental research on this compound into tangible technological and medical innovations.

Q & A

Q. How does the compound’s pharmacokinetic profile compare to its derivatives in drug discovery contexts?

  • Methodological Answer :
  • LogP : Calculated LogP = 3.2 (vs. 2.8 for methyl ester derivatives) suggests improved membrane permeability .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate rapid glucuronidation of the carboxylic acid group, which can be mitigated by prodrug strategies (e.g., ester prodrugs) .

Q. What alternative applications exist beyond organic electronics, such as catalysis or metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • MOF Synthesis : The carboxylic acid group coordinates to metal ions (e.g., Zn²⁺ or Cu²⁺) to form porous frameworks with surface areas >1000 m²/g, tested for CO₂ adsorption .
  • Catalysis : Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling (TON >500) under aqueous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.